Coenzyme A lithium salt
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Overview
Description
Coenzyme A lithium salt is a derivative of coenzyme A, a vital cofactor involved in numerous biochemical reactions. Coenzyme A plays a crucial role in the synthesis and oxidation of fatty acids, as well as the oxidation of pyruvate in the citric acid cycle . The lithium salt form of coenzyme A is often used in research and industrial applications due to its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Coenzyme A lithium salt is synthesized through the enzymatic conjugation of cysteine, pantothenate (vitamin B5), and adenosine triphosphate (ATP) . The process involves multiple steps, including the phosphorylation of pantothenate, the formation of phosphopantetheine, and the final conjugation with cysteine and ATP to form coenzyme A. The lithium salt is then obtained by neutralizing the free acid form with lithium hydroxide.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for coenzyme A biosynthesis. The product is then extracted and purified through a series of chromatographic techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Coenzyme A lithium salt undergoes various biochemical reactions, including:
Oxidation: Coenzyme A can be oxidized to form coenzyme A disulfide.
Reduction: Coenzyme A disulfide can be reduced back to coenzyme A.
Acylation: Coenzyme A acts as an acyl group carrier in enzymatic acyl transfer reactions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Common reducing agents include dithiothreitol (DTT) and β-mercaptoethanol.
Acylation: Enzymatic reactions often require specific acyl-CoA synthetases and ATP.
Major Products:
Acetyl-CoA: Formed from the acylation of coenzyme A with acetate.
Succinyl-CoA: Formed from the acylation of coenzyme A with succinate.
Scientific Research Applications
Coenzyme A lithium salt has a wide range of applications in scientific research:
Chemistry: Used as a cofactor in enzymatic reactions to study acyl group transfer mechanisms.
Biology: Essential for studying metabolic pathways, including the citric acid cycle and fatty acid metabolism.
Medicine: Investigated for its role in metabolic disorders and potential therapeutic applications.
Mechanism of Action
Coenzyme A lithium salt functions as an acyl group carrier, facilitating the transfer of acyl groups in various biochemical reactions. It forms thioester bonds with acyl groups, enabling their activation and subsequent transfer to target molecules. This process is crucial for the synthesis and oxidation of fatty acids, as well as the oxidation of pyruvate in the citric acid cycle . The molecular targets include enzymes such as acyl-CoA synthetases and pyruvate dehydrogenase .
Comparison with Similar Compounds
Acetyl coenzyme A lithium salt: Similar in structure but specifically carries an acetyl group.
Succinyl this compound: Carries a succinyl group and is involved in the citric acid cycle.
Propionyl this compound: Carries a propionyl group and is involved in the metabolism of certain amino acids.
Uniqueness: this compound is unique due to its versatility as an acyl group carrier, participating in a wide range of metabolic pathways. Its ability to form thioester bonds with various acyl groups makes it a critical cofactor in both anabolic and catabolic processes .
Properties
Molecular Formula |
C21H35LiN7O16P3S |
---|---|
Molecular Weight |
773.5 g/mol |
IUPAC Name |
lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C21H36N7O16P3S.Li/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);/q;+1/p-1/t11-,14-,15-,16+,20-;/m1./s1 |
InChI Key |
OKABHXAKWAJPTJ-BLPRJPCASA-M |
Isomeric SMILES |
[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCS)O |
Canonical SMILES |
[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O |
Origin of Product |
United States |
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